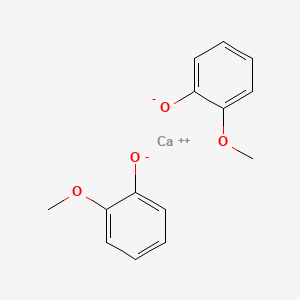
Tetrabutylammonium dicarbonyldichlororhodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium dicarbonyldichlororhodate is a chemical compound with the molecular formula C16H36Cl2N2O2Rh. It is a coordination complex that features rhodium in a +1 oxidation state, coordinated to two carbonyl (CO) ligands and two chloride (Cl) ligands. The tetrabutylammonium cation (N(C4H9)4)+ serves as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammonium dicarbonyldichlororhodate can be synthesized through the reaction of rhodium trichloride (RhCl3) with carbon monoxide (CO) in the presence of tetrabutylammonium chloride (N(C4H9)4Cl). The reaction typically takes place in an organic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired complex .
Industrial Production Methods
Scaling up the reaction would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium dicarbonyldichlororhodate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, altering its oxidation state and coordination environment.
Carbonylation Reactions: The carbonyl ligands can participate in carbonylation reactions, forming new carbon-carbon or carbon-oxygen bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines (e.g., triphenylphosphine), amines, and other nucleophiles. Reaction conditions often involve the use of organic solvents, inert atmospheres, and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with phosphines can yield phosphine-substituted rhodium complexes, while carbonylation reactions can produce various carbonyl-containing compounds .
Aplicaciones Científicas De Investigación
Tetrabutylammonium dicarbonyldichlororhodate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of rhodium-based drugs and therapeutic agents.
Analytical Chemistry: It is used as a standard or reagent in analytical techniques to study the behavior of rhodium complexes .
Mecanismo De Acción
The mechanism of action of tetrabutylammonium dicarbonyldichlororhodate involves the coordination of the rhodium center to various ligands, facilitating catalytic and chemical transformations. The rhodium center can undergo changes in oxidation state and coordination environment, enabling it to participate in a wide range of reactions. The tetrabutylammonium cation serves as a stabilizing counterion, maintaining the overall charge balance of the complex .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium dicarbonyldichloropalladate: Similar in structure but contains palladium instead of rhodium.
Tetrabutylammonium dicarbonyldichloroplatinate: Contains platinum instead of rhodium.
Tetrabutylammonium dicarbonyldichloronickelate: Contains nickel instead of rhodium.
Uniqueness
Tetrabutylammonium dicarbonyldichlororhodate is unique due to the specific properties imparted by the rhodium center, such as its ability to participate in a wide range of catalytic reactions and its stability under various conditions. The presence of the tetrabutylammonium cation also enhances its solubility in organic solvents, making it more versatile for use in different applications .
Propiedades
Número CAS |
14593-70-5 |
|---|---|
Fórmula molecular |
C18H38Cl2NO2Rh |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
dichlororhodium(1+);methanone;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2CHO.2ClH.Rh/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2;;;/h5-16H2,1-4H3;2*1H;2*1H;/q+1;2*-1;;;+3/p-2 |
Clave InChI |
CGLSFTRQDAMXNI-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.[CH-]=O.[CH-]=O.Cl[Rh+]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


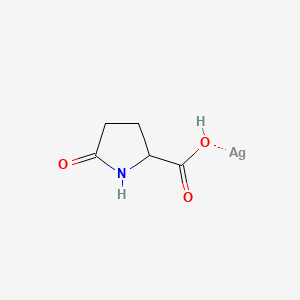

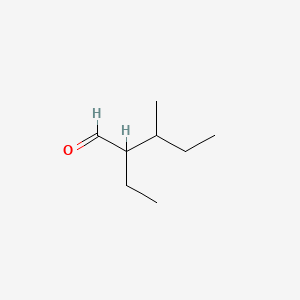
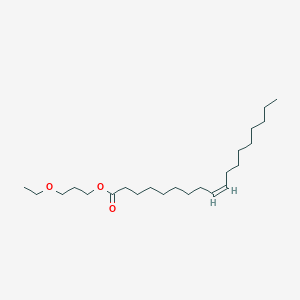



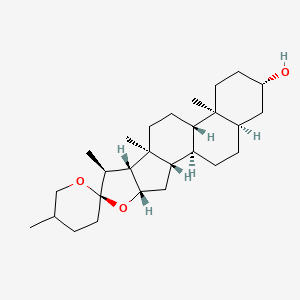
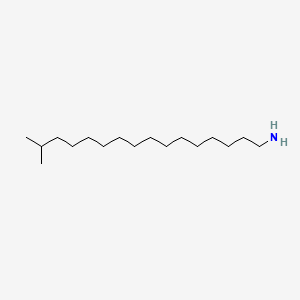
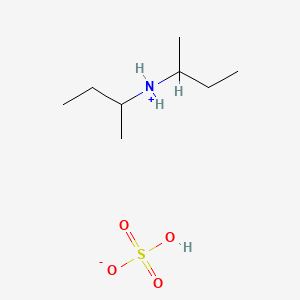

![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

